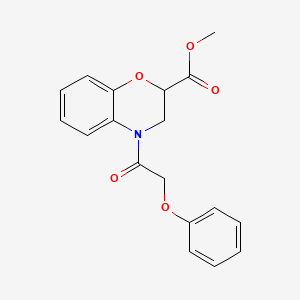
N-(2-methoxybenzyl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-メトキシベンジル)-9H-プリン-6-アミン: は、プリン誘導体のクラスに属する化学化合物です。この化合物は、窒素原子に2-メトキシベンジル基が置換されたプリン環系が存在することを特徴としています。プリン誘導体は、その重要な生物活性で知られており、しばしば潜在的な治療用途について研究されています。
準備方法
合成経路と反応条件: N-(2-メトキシベンジル)-9H-プリン-6-アミンの合成は、通常、9H-プリン-6-アミンを2-メトキシベンジルクロリドでアルキル化することにより行われます。この反応は、炭酸カリウムまたは水素化ナトリウムなどの塩基の存在下で行われ、求核置換反応を促進します。この反応は通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの非プロトン性溶媒中で、完全な転換を確実にするために高温で行われます。
工業生産方法: 工業的な環境では、N-(2-メトキシベンジル)-9H-プリン-6-アミンの生産は、同様の合成経路を大規模に行う場合があります。連続フローリアクターと自動化システムの使用により、反応の効率と収率を向上させることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術が採用され、高純度の目的の生成物が得られます。
化学反応の分析
反応の種類:
酸化: N-(2-メトキシベンジル)-9H-プリン-6-アミンは、特にメトキシベンジル基で酸化反応を起こす可能性があります。過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して、メトキシ基をカルボン酸に酸化できます。
還元: この化合物は、還元反応を起こすこともできます。たとえば、関連化合物のニトロ基は、パラジウム触媒の存在下で水素ガスなどの還元剤を使用してアミンに還元できます。
置換: N-(2-メトキシベンジル)-9H-プリン-6-アミンは、求核置換反応に参加することができます。メトキシ基は、適切な条件下でハロゲン化物またはアミンなどの他の求核剤に置き換えることができます。
一般的な試薬と条件:
酸化: 過マンガン酸カリウム、三酸化クロム、およびその他の強力な酸化剤。
還元: パラジウム触媒を含む水素ガス、水素化ホウ素ナトリウム、およびその他の還元剤。
置換: 塩基の存在下でのハロゲン化物、アミン、およびその他の求核剤。
生成される主な生成物:
酸化: カルボン酸またはアルデヒド。
還元: アミンまたはアルコール。
置換: 使用される求核剤に応じて、さまざまな置換プリン誘導体。
科学研究の応用
化学: N-(2-メトキシベンジル)-9H-プリン-6-アミンは、有機合成におけるビルディングブロックとしての可能性が研究されています。
生物学: 生物学的研究では、この化合物は酵素や受容体との相互作用について調査されています。これは、さまざまな生物学的標的へのプリン誘導体の結合親和性と特異性を研究するためのモデル化合物として役立ちます。
医学: N-(2-メトキシベンジル)-9H-プリン-6-アミンには、潜在的な治療用途があります。これは、抗ウイルス、抗癌、および抗炎症特性について調査されています。研究者は特に、病気の経路に関与する特定の酵素を阻害する能力に興味を持っています。
産業: 産業部門では、この化合物は新素材と化学プロセスの開発に使用されています。その安定性と反応性により、高度な材料と医薬品の合成において貴重な成分となっています。
科学的研究の応用
Chemistry: N-(2-methoxybenzyl)-9H-purin-6-amine is studied for its potential as a building block in organic synthesis
Biology: In biological research, this compound is investigated for its interactions with enzymes and receptors. It serves as a model compound to study the binding affinity and specificity of purine derivatives to various biological targets.
Medicine: this compound has potential therapeutic applications. It is explored for its antiviral, anticancer, and anti-inflammatory properties. Researchers are particularly interested in its ability to inhibit specific enzymes involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in the synthesis of advanced materials and pharmaceuticals.
作用機序
N-(2-メトキシベンジル)-9H-プリン-6-アミンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が含まれます。この化合物は、酵素の活性部位に結合し、その活性を阻害し、生化学経路を調節することができます。たとえば、キナーゼまたは細胞シグナル伝達に関与するその他の酵素を阻害し、癌やウイルス感染症などの病気における治療効果をもたらす可能性があります。
類似化合物の比較
類似化合物:
N-(2-メトキシベンジル)-2,5-ジメトキシ-4-クロロフェネチルアミン(25C-NBOMe): メトキシベンジル基と同様の強力な幻覚剤。
N-(2-メトキシベンジル)-2,5-ジメトキシ-4-ヨードフェネチルアミン(25I-NBOMe): 構造的類似点を示す別の幻覚剤化合物。
N-(2-メトキシベンジル)-2,5-ジメトキシ-4-ブロモフェネチルアミン(25B-NBOMe): 精神活性を持つ関連化合物。
独自性: N-(2-メトキシベンジル)-9H-プリン-6-アミンは、そのプリン環系によってユニークです。これは、上記のフェネチルアミン誘導体とは異なります。この構造的な違いは、異なる生物活性と潜在的な治療用途を与え、研究開発のための貴重な化合物となっています。
類似化合物との比較
N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe): A potent hallucinogen with a similar methoxybenzyl group.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe): Another hallucinogenic compound with structural similarities.
N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe): A related compound with psychoactive properties.
Uniqueness: N-(2-methoxybenzyl)-9H-purin-6-amine is unique due to its purine ring system, which distinguishes it from the phenethylamine derivatives mentioned above. This structural difference imparts distinct biological activities and potential therapeutic applications, making it a valuable compound for research and development.
特性
CAS番号 |
75737-41-6 |
|---|---|
分子式 |
C13H13N5O |
分子量 |
255.28 g/mol |
IUPAC名 |
N-[(2-methoxyphenyl)methyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5O/c1-19-10-5-3-2-4-9(10)6-14-12-11-13(16-7-15-11)18-8-17-12/h2-5,7-8H,6H2,1H3,(H2,14,15,16,17,18) |
InChIキー |
STWJKIOLMNHFIK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1CNC2=NC=NC3=C2NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B12132066.png)

![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B12132070.png)

![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12132084.png)
![N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132092.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12132093.png)
![(5Z)-2-(3-methylphenyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12132106.png)
![N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide](/img/structure/B12132114.png)
![Ethyl 7-(5-bromo-2-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12132122.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)quinoxalin-2-amine](/img/structure/B12132124.png)

![N-(3,5-dichlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12132136.png)
![2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B12132139.png)
